molecular formula C6H6Cl2N4 B1460151 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride CAS No. 1803588-97-7

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B1460151
CAS No.: 1803588-97-7
M. Wt: 205.04 g/mol
InChI Key: BIBIXNRHFMZLKU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, this compound has shown interactions with xanthine oxidase, an enzyme involved in purine metabolism . This interaction results in the inhibition of xanthine oxidase activity, which can have therapeutic implications for conditions such as gout.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to induce cell cycle arrest at the G0-G1 phase in cancer cell lines, such as MCF-7 and HCT-116 . This cell cycle arrest is accompanied by alterations in cell signaling pathways, including the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor. Furthermore, the compound influences gene expression by modulating the transcription of genes involved in cell proliferation and apoptosis. It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. Additionally, this compound inhibits xanthine oxidase by binding to its active site, thereby blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under normal storage conditions . Prolonged exposure to light and high temperatures can lead to degradation and reduced efficacy. In in vitro studies, the compound has demonstrated sustained inhibitory effects on CDK2 and xanthine oxidase over extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has shown significant inhibitory effects on tumor growth in xenograft models of cancer . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage range for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits xanthine oxidase, affecting the purine metabolism pathway and reducing the production of uric acid . Additionally, it influences the activity of CDK2, which plays a role in the regulation of the cell cycle and cellular metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in metabolic processes, while in the nucleus, it affects gene expression and cell cycle regulation. The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments and organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride typically involves a multi-step process starting from commercially available precursors. One common method involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosphoryl chloride (POCl3) to form the intermediate 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This intermediate is then further reacted with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .

Properties

IUPAC Name

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4.ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;/h2H,1H3,(H,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBIXNRHFMZLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=NC(=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.